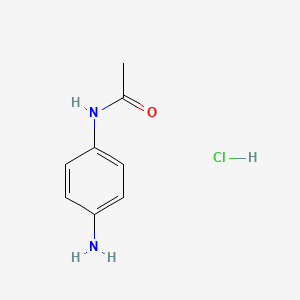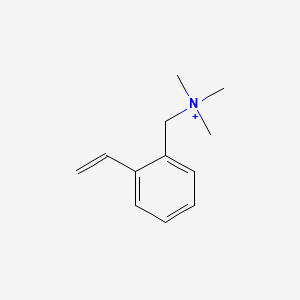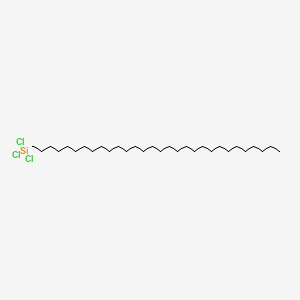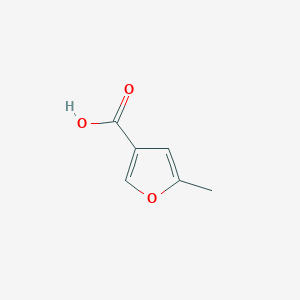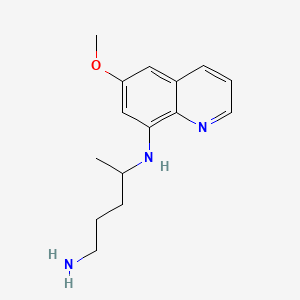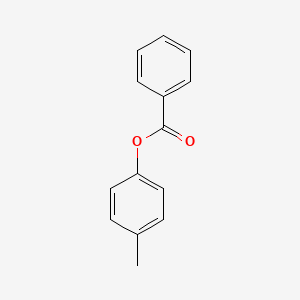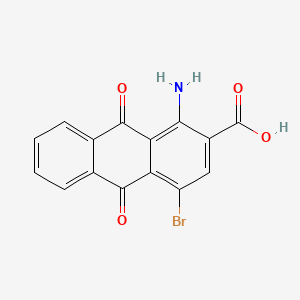
1-Amino-4-Brom-9,10-Dioxo-9,10-Dihydroanthracen-2-carbonsäure
Übersicht
Beschreibung
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound with the CAS Number: 6363-90-2 . It has a molecular weight of 346.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-4-bromo-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylic acid . The InChI code for this compound is 1S/C15H8BrNO4/c16-9-5-8 (15 (20)21)12 (17)11-10 (9)13 (18)6-3-1-2-4-7 (6)14 (11)19/h1-5H,17H2, (H,20,21) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 346.14 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Das Vorhandensein einer Bromgruppe und Dioxo-Funktionalitäten in der Verbindung erhöht die Komplexität ihrer Struktur . Dies macht sie aufgrund ihrer einzigartigen Struktur und Reaktivität zu einem potenziellen Kandidaten für verschiedene Anwendungen in der organischen Synthese .
Pharmazeutische Forschung
Die einzigartige Struktur und Reaktivität der Verbindung machen sie auch zu einem wertvollen Gut in der pharmazeutischen Forschung . Sie könnte als Baustein bei der Synthese neuer Medikamente oder als Sonde zur Untersuchung biologischer Systeme verwendet werden .
Materialwissenschaften
Im Bereich der Materialwissenschaften könnte die Verbindung bei der Entwicklung neuer Materialien verwendet werden . Ihre komplexe Struktur könnte potenziell zu den Eigenschaften dieser Materialien beitragen .
Farbstoffherstellung
Eine ähnliche Verbindung, 1-Amino-4-Bromanthrachinon-2-sulfonsäure (auch bekannt als Bromaminsäure), ist ein wichtiges Zwischenprodukt für die Herstellung von Reaktiv- und Säurefarbstoffen . Angesichts der strukturellen Ähnlichkeiten ist es möglich, dass „1-Amino-4-Brom-9,10-Dioxo-9,10-Dihydroanthracen-2-carbonsäure“ auch in diesem Bereich Anwendung finden könnte.
Synthese von 1-Triazenylderivaten
Eine Studie hat gezeigt, dass eine ähnliche Verbindung, 1-Amino-4-[2-(Hydroxyethyl)amino]-9,10-Dioxo-9,10-Dihydroanthracen-2-sulfonsäure, in die entsprechenden 1-Triazenylderivate umgewandelt wurde . Dies deutet darauf hin, dass „this compound“ potenziell für die Synthese von 1-Triazenylderivaten verwendet werden könnte .
Nucleophile Substitutionsreaktionen
Die Verbindung könnte potenziell in nucleophilen Substitutionsreaktionen verwendet werden . Das Vorhandensein einer Bromgruppe macht sie zu einer guten Abgangsgruppe, die durch ein Nucleophil substituiert werden könnte .
Safety and Hazards
The compound should be handled with care to avoid dust formation. It is recommended to avoid breathing in the mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Eigenschaften
IUPAC Name |
1-amino-4-bromo-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO4/c16-9-5-8(15(20)21)12(17)11-10(9)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLTGPCMCEKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297310 | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6363-90-2 | |
| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6363-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 115340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006363902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6363-90-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid in the development of new antistaphylococcal agents?
A: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid serves as a crucial starting material for synthesizing a series of anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-triones. [] These triazine derivatives have shown promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting their potential as a new class of antistaphylococcal agents. [] Further research is ongoing to understand the exact mechanism of action and to optimize these compounds for therapeutic use.
Q2: How does the structure of these novel compounds relate to their activity against Staphylococcus aureus?
A: While the exact mechanism of action remains under investigation, the research suggests that structural modifications to the anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione scaffold can significantly impact their antibacterial activity. [] The study synthesized a series of derivatives with varying substituents, and observed differences in their potency against different strains of S. aureus. [] This finding suggests a structure-activity relationship, warranting further investigation to optimize the structure for improved efficacy and to elucidate the underlying molecular interactions with their biological targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


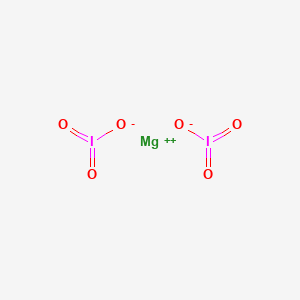
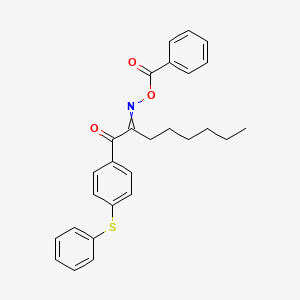
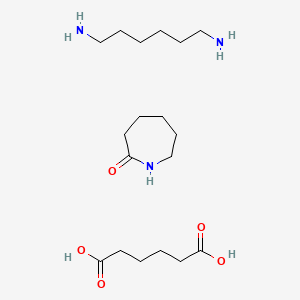
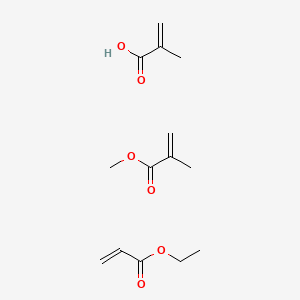
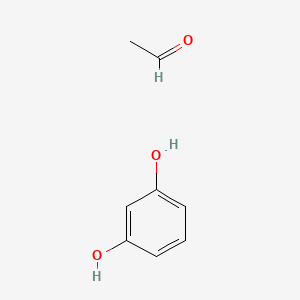
![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)
